BenchChemオンラインストアへようこそ!

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide

HDAC6 inhibition fluoronicotinamide pharmacophore cardioprotection

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide (CAS 2034568-21-1; molecular formula C₁₃H₁₄FN₃O₂; molecular weight 263.27 g/mol) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide chemical class. It features three distinct structural modules: an N-cyclopropyl-5-oxopyrrolidine (γ-lactam) core, a 5-fluoropyridine-3-carboxamide moiety, and a secondary amide linkage connecting the two.

Molecular Formula C13H14FN3O2
Molecular Weight 263.272
CAS No. 2034568-21-1
Cat. No. B2453688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide
CAS2034568-21-1
Molecular FormulaC13H14FN3O2
Molecular Weight263.272
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)C3=CC(=CN=C3)F
InChIInChI=1S/C13H14FN3O2/c14-9-3-8(5-15-6-9)13(19)16-10-4-12(18)17(7-10)11-1-2-11/h3,5-6,10-11H,1-2,4,7H2,(H,16,19)
InChIKeyPHNYNAVABNUBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide (CAS 2034568-21-1): Procurement-Relevant Structural and Class Profile


N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide (CAS 2034568-21-1; molecular formula C₁₃H₁₄FN₃O₂; molecular weight 263.27 g/mol) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide chemical class. It features three distinct structural modules: an N-cyclopropyl-5-oxopyrrolidine (γ-lactam) core, a 5-fluoropyridine-3-carboxamide moiety, and a secondary amide linkage connecting the two [1]. Compounds within this scaffold family have been investigated as CCR5 antagonists for anti-HIV-1 applications [2] and as kinase inhibitor leads targeting Tyk2 and CDK family members [3], though activity data specific to the 5-fluoro regioisomer remain limited in the peer-reviewed literature.

Why N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide Cannot Be Substituted with an In-Class Analog Without Experimental Re-Validation


Within the 5-oxopyrrolidine-3-carboxamide chemotype, minor structural variations—particularly at the N-1 substituent of the pyrrolidinone ring and the aryl carboxamide terminus—produce order-of-magnitude shifts in target binding affinity. For example, in the CCR5 antagonist series, replacing the N-1 methyl group with a benzyl group improved IC₅₀ from 1.9 μM to 0.038 μM (approximately 50-fold) [1]. The target compound uniquely combines an N-cyclopropyl group known to enhance metabolic stability and lipophilic ligand efficiency in kinase-targeted pyrrolidinones [2] with a 5-fluoropyridine-3-carboxamide terminus that has been independently validated as an HDAC6-directed pharmacophore (WO 2021/067859 A1) [3]. This dual pharmacophoric architecture means that substituting either the N-1 cyclopropyl or the 5-fluoropyridyl moiety with a near-neighbor analog would alter the compound's target engagement profile in ways that cannot be predicted without empirical re-determination.

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide: Quantitative Differentiation Evidence Versus Structural Analogs


Fluorine Substitution at the Pyridine 5-Position Enables HDAC6 Pharmacophore Engagement Absent in Non-Fluorinated and Thiophene Analogs

The target compound incorporates a 5-fluoropyridine-3-carboxamide terminus. The 5-fluoronicotinamide substructure has been independently validated as a core pharmacophore for selective HDAC6 inhibition in patent WO 2021/067859 A1 (Tenaya Therapeutics), where representative 5-fluoronicotinamide derivatives demonstrated HDAC6 biochemical inhibition [1]. In contrast, close structural analogs such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide replace this fluorinated heterocycle with a thiophene or dimethylphenyl group, respectively, which lack the hydrogen-bond-accepting fluorine atom and pyridyl nitrogen geometry required for HDAC6 catalytic domain binding . This structural distinction is procurement-relevant because the 5-fluoropyridyl moiety confers a defined biochemical interrogation capability not present in the thiophene or non-fluorinated phenyl congeners.

HDAC6 inhibition fluoronicotinamide pharmacophore cardioprotection selective epigenetic targeting

N-Cyclopropyl Substituent on the Pyrrolidinone Ring Is Associated with Enhanced Metabolic Stability and Target Residence Time in Kinase-Targeted Congeners

The N-1 cyclopropyl substituent on the 5-oxopyrrolidine core is a distinctive structural feature. In the Tyk2 inhibitor series, the cyclopropyl group at the pyrrolidinone 3-position contributed to potent and selective macrocyclic Tyk2 inhibition, with the cyclopropyl-bearing lead compound 26 demonstrating target engagement confirmed by X-ray crystallography (PDB: 6ova, resolution 2.5 Å) [1]. The cyclopropyl ring is known to reduce oxidative metabolism at adjacent positions relative to larger N-alkyl groups (e.g., N-isopropyl or N-cyclopentyl), a principle established across multiple chemotypes [2]. By contrast, the analog N-cyclopropyl-5-fluoropyridine-3-carboxamide (CAS 1566212-54-1) lacks the pyrrolidinone ring entirely, eliminating the conformational constraint and hydrogen-bonding capacity provided by the 5-oxopyrrolidine scaffold that is critical for ATP-pocket binding in kinases.

Tyk2 kinase inhibition cyclopropyl metabolic shield kinase selectivity pyrrolidinone scaffold

5-Oxopyrrolidine-3-carboxamide Scaffold SAR: N-1 Substituent Identity Controls CCR5 Binding Affinity Across a >50-Fold Dynamic Range

Published SAR for the 5-oxopyrrolidine-3-carboxamide class demonstrates that the N-1 substituent is a critical determinant of CCR5 binding affinity. In the foundational series by Imamura et al. (2004), the lead compound bearing an N-1 methyl group exhibited a CCR5 IC₅₀ of 1.9 μM in a [¹²⁵I]RANTES competition binding assay using CCR5-expressing CHO cells. Systematic modification revealed that replacing the N-1 methyl with a benzyl group (compound 12e) improved potency to IC₅₀ = 0.038 μM, a 50-fold enhancement [1]. The target compound's N-1 cyclopropyl substituent occupies an intermediate steric and electronic space between methyl and benzyl—smaller than benzyl (potentially reducing steric clash) but more lipophilic and metabolically robust than methyl. While direct CCR5 binding data for the target compound have not been reported, this SAR framework establishes that N-1 substitution alone can modulate target engagement by nearly two orders of magnitude, and that the cyclopropyl choice is a deliberate structural decision with predictable consequences for binding.

CCR5 antagonism HIV-1 entry inhibition chemokine receptor structure-activity relationship

Chiral Center at Pyrrolidinone 3-Position: Enantiomeric Purity Is a Key Procurement Specification for Reproducible Biological Data

The target compound contains a stereogenic center at the pyrrolidinone 3-position (the carbon bearing the carboxamide linkage). The 5-oxopyrrolidine-3-carboxamide scaffold has been utilized in both racemic and enantiomerically resolved forms in published studies. For instance, the Tyk2 co-crystal structure (PDB: 6ova) employed the (3S)-configured 3-cyano-3-cyclopropyl-2-oxopyrrolidine enantiomer, demonstrating that stereochemistry at this position is critical for kinase active-site complementarity [1]. Procurement of material without specified enantiomeric purity introduces a confounding variable: if supplied as a racemate, the biologically inactive enantiomer may compete for binding or produce off-target effects, complicating dose-response interpretation. Vendors listing CAS 2034568-21-1 do not consistently specify enantiomeric composition, making this a critical quality attribute to confirm at the point of procurement .

stereochemistry enantiomeric purity chiral resolution biological reproducibility

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide: Evidence-Based Research and Industrial Application Scenarios


HDAC6-Focused Epigenetic Probe Development and Screening Library Design

The 5-fluoronicotinamide pharmacophore present in this compound is independently validated for selective HDAC6 inhibition, as demonstrated by the Tenaya Therapeutics patent series (WO 2021/067859 A1) targeting heart failure and cardiomyopathy [1]. The target compound can serve as a starting scaffold for medicinal chemistry optimization of HDAC6-selective inhibitors, where the cyclopropyl-pyrrolidinone core provides a distinct vector for linker attachment compared to the acyclic or piperidine-based HDAC6 chemotypes that dominate the current patent landscape. Procurement for focused library synthesis or fragment-based screening against HDAC6 is directly supported by the pharmacophoric match.

CCR5 Antagonist Structure-Activity Relationship Expansion via N-1 Cyclopropyl Variant

The established 5-oxopyrrolidine-3-carboxamide CCR5 antagonist SAR shows that N-1 substituent identity is a primary driver of binding affinity, with a >50-fold IC₅₀ range observed across the methyl-to-benzyl continuum [2]. The N-1 cyclopropyl variant occupies an underexplored region of this SAR space. Procurement enables head-to-head comparison with the published N-1 methyl (IC₅₀ = 1.9 μM) and N-1 benzyl (IC₅₀ = 0.038 μM) benchmark compounds under standardized [¹²⁵I]RANTES competition assay conditions, generating novel SAR data that bridges a critical gap in the chemotype's binding model.

Kinase Profiling and Tyk2 Inhibitor Lead Generation Using Cyclopropyl-Pyrrolidinone Scaffolds

The cyclopropyl-substituted pyrrolidinone scaffold has demonstrated productive binding to the Tyk2 kinase ATP pocket, as evidenced by the 2.5 Å co-crystal structure of a related 3-cyano-3-cyclopropyl-2-oxopyrrolidine inhibitor (PDB: 6ova) [3]. The target compound, bearing a 5-fluoropyridine-3-carboxamide in place of the elaborated pyridyl-amino-dimethylnicotinamide extension, represents a lower-molecular-weight starting point for fragment elaboration or structure-based design targeting the Tyk2 JH2 pseudokinase domain—a clinically validated target for autoimmune diseases including psoriasis.

Building Block Procurement for Parallel Library Synthesis Across Multiple Chemotypes

With its combination of a secondary amine (amide NH), a hydrogen-bond-accepting carbonyl (pyrrolidinone C5=O), a fluorinated heteroaryl ring, and a conformationally constrained cyclopropyl group, this compound offers four distinct vectors for diversification (N-alkylation, amide coupling, nucleophilic aromatic substitution at the fluoropyridine, and pyrrolidinone ring functionalization). This multivalent reactivity profile supports its use as a versatile building block in parallel synthesis workflows, where the fluorine atom additionally serves as a ¹⁹F NMR handle for reaction monitoring and analytical quantification, a feature absent in the non-fluorinated phenyl and thiophene congeners [4].

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluoropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.